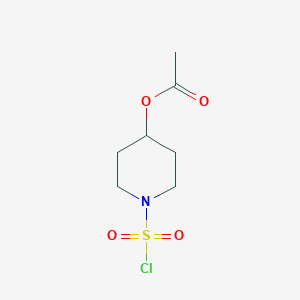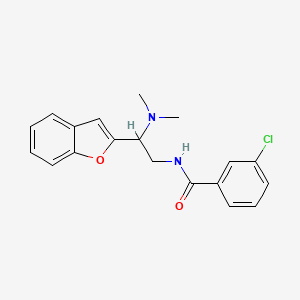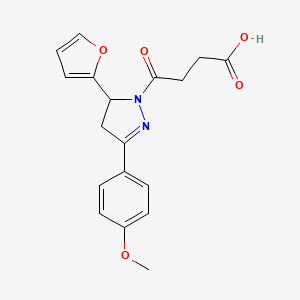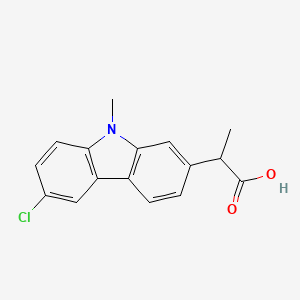
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid” is an enantiomer of carprofen . It inhibits the formation of prostaglandins, which are involved in pain, inflammation, and fever .
Synthesis Analysis
The synthesis of this compound involves several steps . First, (RS)-2-(6-chloro-9H-carbazol-2-yl)propanonic acid (carprofen) is treated with methanol, yielding methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. The resulting methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide (carprofen hydrazide) by treatment with hydrazine hydrate. The hydrazide derivative is then reacted with acyl chlorides to form N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoil]-N’-R-substituted-benzoylhydrazine. Finally, this compound is reacted with phosphorus oxychloride to give the (RS)-1-(6-chloro-9H-carbazol-2-yl)-1-(1,3,4-oxadiazol-2-yl)ethane derivatives .Molecular Structure Analysis
The molecular weight of this compound is 273.71. It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds. The exact mass is 273.0556563, and the monoisotopic mass is also 273.0556563 .Chemical Reactions Analysis
The compound is involved in the inhibition of prostaglandin-endoperoxide synthase, which prevents the formation of prostaglandins, compounds involved in pain, inflammation, and fever .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.71, an XLogP3 of 4, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds. The exact mass is 273.0556563, and the monoisotopic mass is also 273.0556563 .科学的研究の応用
Veterinary Medicine: Treatment of Arthritis in Dogs
Carprofen is widely recognized for its use in veterinary medicine, particularly for the treatment of arthritis in elderly dogs. It functions as a non-steroidal anti-inflammatory drug (NSAID) that reduces pain and inflammation by inhibiting the cyclooxygenase enzymes involved in prostaglandin synthesis .
Antimicrobial Research: Synthesis of Novel Agents
Researchers have explored the use of carprofen derivatives in the design and synthesis of novel antimicrobial agents. By combining the carbazole scaffold with other pharmacophores like 1,3,4-oxadiazole, scientists aim to develop new compounds with potent antimicrobial properties .
Cancer Research: Photosensitizing Agent
In the field of cancer research, carprofen has been investigated as a photosensitizing agent. It can be excited by light of a specific wavelength, transferring energy to molecular oxygen within cancer tissue, which is then converted to highly reactive singlet state oxygen, leading to the destruction of cancer cells .
Organic Electronics: Charge Transporting Material
Carprofen derivatives exhibit high charge carrier mobility and photochemical stability, making them suitable as charge transporting materials in organic electronics. Their high thermal and electroluminescent properties are beneficial for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .
Pain and Inflammation: Prostaglandin Synthase Inhibition
The compound’s ability to inhibit prostaglandin synthase plays a crucial role in the management of pain, inflammation, and fever. This action is central to its analgesic and anti-inflammatory effects in both human and veterinary medicine .
Drug Discovery: Lead Compound Identification
Carprofen’s structural diversity makes it a valuable lead compound in drug discovery. Its carbazole nucleus is a key feature in the development of new drugs, particularly those with potential cytotoxic activities against various cancer cell lines .
Material Science: Synthesis of Functional Materials
The unique properties of carprofen and its derivatives are exploited in material science for the synthesis of functional materials. These materials can have applications ranging from biomedical devices to sensors and coatings.
Agrochemical Research: Development of Biopesticides
Carprofen’s carbazole derivatives have been used in agrochemical research for the development of biopesticides. These compounds can provide an environmentally friendly alternative to traditional pesticides, with the potential to target specific pests without harming beneficial organisms .
作用機序
Target of Action
The primary targets of 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid are cancer cells, specifically gastric adenocarcinoma (7901) and human melanoma (A875) cells . The compound exhibits high inhibitory activities on these cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . This is achieved through the induction of apoptosis and inhibition of mitosis
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and proliferation . By inducing apoptosis and inhibiting mitosis, it disrupts the normal cell cycle, leading to the death of cancer cells
Pharmacokinetics
The compound is likely to have good bioavailability given its potent inhibitory activities on cancer cells
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . It achieves this by inducing apoptosis and inhibiting mitosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action of 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Safety and Hazards
特性
IUPAC Name |
2-(6-chloro-9-methylcarbazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-9(16(19)20)10-3-5-12-13-8-11(17)4-6-14(13)18(2)15(12)7-10/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFUSWPRRINICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2C)C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)


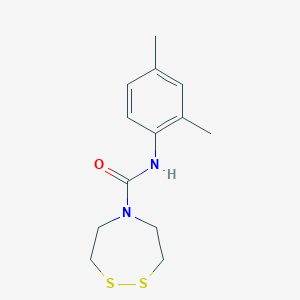
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
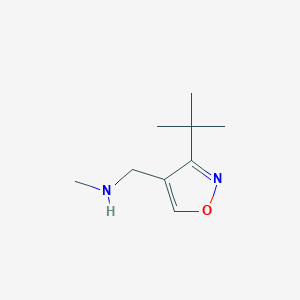

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
